molecular formula C28H27N3O7S B2376917 (E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-51-1

(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2376917
CAS RN: 851948-51-1
M. Wt: 549.6
InChI Key: GNYUAQSROZEICW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H27N3O7S and its molecular weight is 549.6. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A study by Hassaneen and Shawali (2013) discusses the regioselective synthesis of functionalized 3,4’-bis-(pyrazolyl)ketones, demonstrating chemoselectivity in reactions with hydrazine hydrate. This research is significant for the synthesis of pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to the compound , indicating the versatility of such compounds in scientific research (Hassaneen & Shawali, 2013).

Pyridazine Derivatives Synthesis

Deeb and El-Abbasy (2006) describe the synthesis of different heterocycles from 2-Methyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one, showcasing the utility of pyridazine derivatives as intermediates for further chemical transformations. This highlights the compound's potential applications in synthesizing novel heterocycles for scientific research (Deeb & El-Abbasy, 2006).

Reactivity of Thienoquinolines

Awad, Abdel-rahman, and Bakhite (1991) explore the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives, furthering the understanding of the reactivity and potential applications of thienoquinoline compounds in scientific research. Although not directly related, the synthesis techniques and reactions discussed could be applicable to the synthesis and exploration of the compound (Awad, Abdel-rahman, & Bakhite, 1991).

Heterocyclic Compound Synthesis

Radwan (2000) discusses the synthesis and reactions of new heterocyclic compounds containing the thieno[2,3-c] pyridazine moiety, illustrating the synthetic versatility and potential applications of thieno[2,3-c] pyridazine derivatives in creating new chemical entities for scientific research. This study suggests the potential for novel applications and research avenues for compounds with similar structural features (Radwan, 2000).

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7S/c1-6-38-28(34)24-19-15-39-26(23(19)27(33)31(30-24)18-10-7-16(2)8-11-18)29-22(32)12-9-17-13-20(35-3)25(37-5)21(14-17)36-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUAQSROZEICW-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.